5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole
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Overview
Description
5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-fluoro-2-nitroaniline with methyl isocyanate, followed by cyclization to form the desired benzotriazole derivative. The reaction conditions often include the use of catalysts such as palladium or nickel, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzotriazole derivatives .
Scientific Research Applications
5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials for electronic devices, corrosion inhibitors, and UV stabilizers .
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The fluorine and methyl groups enhance its binding affinity to enzymes and receptors, facilitating its biological activity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, its ability to penetrate cell membranes allows it to exert effects at the cellular level .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-benzo[d][1,2,3]triazole
- 6-Methyl-1H-benzo[d][1,2,3]triazole
- 5-Methyl-1H-benzo[d][1,2,3]triazole
Uniqueness
5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the methyl group increases its electron density, affecting its reactivity and binding interactions. These features make it a valuable compound for various applications, distinguishing it from other benzotriazole derivatives .
Properties
IUPAC Name |
5-fluoro-6-methyl-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWHXCOYZFFRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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